Thymidine, 2',3'-didehydro-3'-deoxy-5'-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- is a nucleoside analog known for its role as an inhibitor of reverse transcriptase. This compound is a derivative of thymidine and is structurally modified to enhance its biological activity. It is commonly used in antiviral therapies, particularly in the treatment of HIV.
Vorbereitungsmethoden
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- involves several steps. The starting material is typically thymidine, which undergoes a series of chemical reactions to introduce the desired functional groups. The key steps include:
Dehydration: Thymidine is dehydrated to form 2’,3’-didehydro-3’-deoxythymidine.
Phosphorylation: The 5’-hydroxyl group of the nucleoside is phosphorylated using a phosphorylating agent such as phosphorus oxychloride.
Oxidation: The final step involves the oxidation of the phosphorus atom to form the oxido group.
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxido derivatives.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The phosphodiester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding nucleoside and phosphate.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: This compound is employed in studies of DNA replication and repair mechanisms.
Medicine: It is a key component in antiviral therapies, particularly for HIV treatment, due to its ability to inhibit reverse transcriptase.
Industry: It is used in the production of antiviral drugs and as a research tool in pharmaceutical development.
Wirkmechanismus
The primary mechanism of action of Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- involves the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. By incorporating into the viral DNA, this compound terminates the DNA chain elongation, thereby preventing the virus from replicating. The molecular targets include the active site of reverse transcriptase and the viral DNA.
Vergleich Mit ähnlichen Verbindungen
Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- is unique due to its specific structural modifications that enhance its antiviral activity. Similar compounds include:
2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral therapies.
Zalcitabine: A nucleoside analog with similar applications in HIV treatment.
3’-Azido-3’-deoxythymidine:
3’-Deoxy-3’-fluorothymidine: A fluorinated nucleoside analog with antiviral properties.
These compounds share a common mechanism of action but differ in their specific chemical structures and pharmacokinetic properties, which influence their efficacy and side effect profiles.
Eigenschaften
CAS-Nummer |
201165-99-3 |
---|---|
Molekularformel |
C18H19N2O8P |
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
1-[(2R,5S)-5-[(8-methoxy-2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)oxymethyl]-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H19N2O8P/c1-11-8-20(18(22)19-17(11)21)15-7-6-13(27-15)10-26-29(23)25-9-12-4-3-5-14(24-2)16(12)28-29/h3-8,13,15H,9-10H2,1-2H3,(H,19,21,22)/t13-,15+,29?/m0/s1 |
InChI-Schlüssel |
FMJGZLFHGBFKTH-BUEPIDKJSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=C(O3)C(=CC=C4)OC |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=C(O3)C(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.